1,2,4-Trichloro-3,5,6-trimethylbenzene
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Overview
Description
1,2,4-Trichloro-3,5,6-trimethylbenzene is an organic compound with the molecular formula C₉H₉Cl₃ It is a derivative of benzene, where three chlorine atoms and three methyl groups are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-3,5,6-trimethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3,5,6-trimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-3,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include dechlorinated compounds or reduced derivatives.
Scientific Research Applications
1,2,4-Trichloro-3,5,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1,2,4-trichloro-3,5,6-trimethylbenzene involves its interaction with molecular targets and pathways within a given system. The chlorine atoms and methyl groups on the benzene ring influence the compound’s reactivity and interaction with other molecules. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichloro-4,5,6-trimethylbenzene
- 1,3,5-Trichloro-2,4,6-trimethylbenzene
- 1,3,5-Triiodo-2,4,6-trimethylbenzene
Uniqueness
1,2,4-Trichloro-3,5,6-trimethylbenzene is unique due to the specific positions of the chlorine and methyl groups on the benzene ring
Biological Activity
1,2,4-Trichloro-3,5,6-trimethylbenzene (also known as 1,2,4-trichloro-mesitylene) is a chlorinated aromatic compound that has garnered attention in various fields of research due to its complex biological activity and environmental impact. This article delves into the biological activity of this compound, exploring its toxicological effects, metabolic pathways, and potential implications for human health and the environment.
Chemical Structure and Properties
This compound has the molecular formula C9H9Cl3. The compound features a benzene ring substituted with three chlorine atoms and three methyl groups at specific positions. The crystal structure of the compound has been studied, revealing orientational disorder among the chlorine and methyl groups, which contributes to its unique chemical behavior and reactivity .
Property | Value |
---|---|
Molecular Weight | 220.56 g/mol |
Melting Point | 30.5 °C |
Boiling Point | 246 °C |
Density | 1.25 g/cm³ |
Solubility in Water | Low |
Toxicological Effects
The biological activity of this compound has been assessed in various studies focusing on its toxicological profile. Key findings indicate that exposure to this compound can lead to significant health issues:
- Respiratory Effects : Inhalation studies have shown that exposure can cause respiratory distress and other pulmonary complications .
- Neurological Effects : Research indicates potential neurotoxic effects resulting from inhalation exposure. Symptoms may include headaches, dizziness, and cognitive impairments .
- Reproductive and Developmental Toxicity : Animal studies have highlighted potential reproductive toxicity associated with inhalation exposures .
Metabolism and Excretion
The metabolism of this compound primarily occurs via cytochrome P450 enzymes. Metabolites include chlorinated phenols and other products formed through oxidative pathways. The absorption, distribution, metabolism, and excretion (ADME) profiles suggest that the compound is rapidly absorbed upon exposure but exhibits low bioaccumulation potential due to its relatively high volatility .
Case Studies
Several case studies have documented the effects of this compound on human health:
- Occupational Exposure : A study involving workers in chemical manufacturing revealed elevated levels of neurological symptoms correlated with chronic exposure to trimethylbenzene isomers including 1,2,4-TMB .
- Environmental Impact : Research on contaminated sites has shown that this compound contributes to soil and water pollution. Its persistence in the environment raises concerns regarding long-term ecological effects .
Table 2: Summary of Toxicological Findings
Endpoint | Observed Effect |
---|---|
Respiratory | Distress and inflammation |
Neurological | Cognitive impairment |
Reproductive | Developmental abnormalities in offspring |
Environmental | Soil and water contamination |
Oxidation Pathways
The oxidation of this compound in atmospheric conditions has been studied extensively. Hydroxyl radical (OH) initiated reactions are dominant pathways leading to secondary organic aerosol (SOA) formation. These reactions produce various oxygenated compounds that can further contribute to environmental pollution and health risks .
Properties
CAS No. |
10203-45-9 |
---|---|
Molecular Formula |
C9H9Cl3 |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
1,2,4-trichloro-3,5,6-trimethylbenzene |
InChI |
InChI=1S/C9H9Cl3/c1-4-5(2)8(11)9(12)6(3)7(4)10/h1-3H3 |
InChI Key |
BQXDDFSTPFBZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)Cl)C |
Origin of Product |
United States |
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